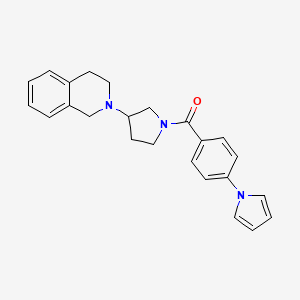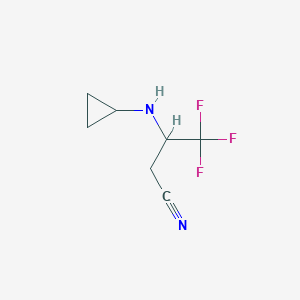![molecular formula C23H18ClN5O B2447438 7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 1207027-60-8](/img/structure/B2447438.png)
7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not found in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not found in the search results. Chemical reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for this compound are not found in the search results .Wissenschaftliche Forschungsanwendungen
Antifungal Properties:
The compound “2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline” (also known as Trazodone Related Compound C) has shown promise as an antifungal agent. Researchers have explored its efficacy against various fungal pathogens, including Candida species and Aspergillus. By inhibiting fungal growth, it could potentially serve as a therapeutic option for fungal infections .
Antiviral Activity:
Thiazepine derivatives, such as “7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one,” have demonstrated antiviral properties. These compounds may inhibit viral replication by targeting specific viral enzymes or proteins. Further investigation is needed to understand their mechanism of action and potential applications against specific viruses .
Antihypertensive Potential:
The benzothiazepine scaffold has been explored for its antihypertensive effects. Compounds related to the one might modulate calcium channels, leading to vasodilation and blood pressure reduction. Researchers have investigated their impact on hypertension management and cardiovascular health .
Anti-Inflammatory Properties:
Thiazepine derivatives have been studied as potential anti-inflammatory agents. By targeting inflammatory pathways, they could mitigate excessive immune responses and tissue damage. These compounds may find applications in conditions like rheumatoid arthritis or inflammatory bowel diseases .
Antitumor Activity:
The benzothiazepine core structure has attracted interest in cancer research. Compounds derived from it might exhibit antitumor effects by interfering with cell proliferation, apoptosis, or angiogenesis. Investigating their potential as chemotherapeutic agents is ongoing .
Neuroprotective Effects:
Trazodone-related compounds, including the tetrahydroisoquinoline derivative, have been evaluated for neuroprotective properties. They may modulate neurotransmitter systems, potentially benefiting neurodegenerative diseases like Alzheimer’s or Parkinson’s. However, more studies are needed to validate their efficacy .
Antimicrobial Applications:
Thiazepine-based compounds have shown activity against various bacteria. Researchers have explored their potential as novel antibiotics, especially against drug-resistant strains. Their unique chemical structure makes them interesting candidates for combating bacterial infections .
Anxiolytic and Sedative Effects:
Trazodone, a related compound, is known for its anxiolytic and sedative properties. While not directly related to the compound , investigating similar structures could reveal new anxiolytic agents with improved safety profiles .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c24-19-7-9-20(10-8-19)29-22(17-6-3-12-25-14-17)21(26-27-29)23(30)28-13-11-16-4-1-2-5-18(16)15-28/h1-10,12,14H,11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJOEWHTWFHQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

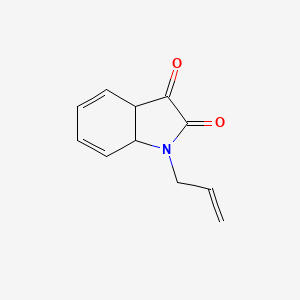
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)
![1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2447359.png)
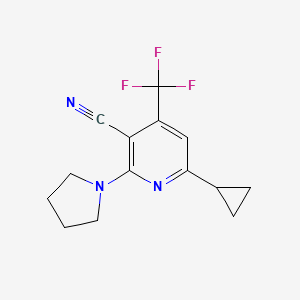
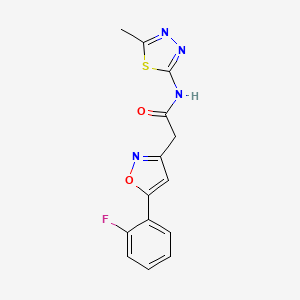
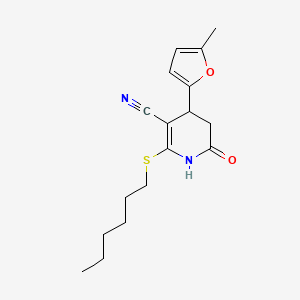
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide](/img/structure/B2447365.png)
![1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B2447366.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2447367.png)

![3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2447369.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2447376.png)
